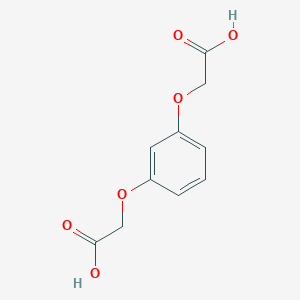

resorcinol-o,o'-diacetic acid

Description

Properties

IUPAC Name |

2-[3-(carboxymethoxy)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c11-9(12)5-15-7-2-1-3-8(4-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMAGJJPTALGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144513 | |

| Record name | m-Phenylenedioxydi(acetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-39-6 | |

| Record name | 2,2′-[1,3-Phenylenebis(oxy)]bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Phenylenedioxy)diacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 102-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Phenylenedioxydi(acetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylenedioxydi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,3-PHENYLENEDIOXY)DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S88G4869 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Resorcinol-O,O'-diacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of resorcinol-O,O'-diacetic acid, a derivative of resorcinol with potential applications in medicinal chemistry and materials science. The document details a feasible synthetic route based on the Williamson ether synthesis, compiles relevant physicochemical and spectroscopic data, and discusses the biological context of its precursor, resorcinol, by visualizing its known interactions with cellular signaling pathways.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102-39-6 | |

| Molecular Formula | C₁₀H₁₀O₆ | |

| Molecular Weight | 226.18 g/mol | |

| Melting Point | 195 °C | |

| Appearance | White solid | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Reference |

| ATR-IR | A spectrum is available, showing characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether and carboxylic acid), and aromatic C-H bonds. | - |

| ¹H NMR | Experimental data not available in the searched literature. | - |

| ¹³C NMR | A predicted spectrum suggests characteristic peaks for carboxylic acid carbons (~170-180 ppm), aromatic carbons (~100-160 ppm), and methylene carbons of the ether linkage (~65-75 ppm).[1] | [1] |

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established Williamson ether synthesis procedures for phenols.[2][3][4]

2.1. Materials and Reagents

-

Resorcinol

-

Sodium chloroacetate or Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)

-

Magnetic stirrer and heating mantle

-

pH paper or pH meter

2.2. Reaction Procedure

-

Preparation of the Sodium Resorcinate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) with stirring. The dissolution of the resorcinol and the formation of the disodium salt is an exothermic process.

-

-

Williamson Ether Synthesis:

-

To the solution of sodium resorcinate, add a concentrated aqueous solution of sodium chloroacetate (2.2 eq.) dropwise through a dropping funnel at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold distilled water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure this compound as a white crystalline solid.

-

Dry the purified product in a vacuum oven.

-

2.3. Characterization

The identity and purity of the synthesized this compound should be confirmed using the following techniques:

-

Melting Point: Compare the experimental melting point with the literature value (195 °C).

-

Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (O-H, C=O, C-O ether).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound.

Visualization of Synthesis and Biological Context

3.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

3.2. Signaling Pathways Modulated by Resorcinol

While the specific biological activities of this compound are not extensively documented in the available literature, its precursor, resorcinol, has been shown to modulate key cellular signaling pathways. The following diagram illustrates the known effects of resorcinol on the cAMP and p38 MAPK pathways in melanoma cells.[2][5] It is important to note that the derivatization to the diacetic acid may alter these biological activities.

Caption: Resorcinol's modulation of cAMP and p38 MAPK pathways.

This technical guide provides a comprehensive starting point for the synthesis and study of this compound. Further research is warranted to fully elucidate the biological activities of this derivative and its potential applications in drug development.

References

Technical Guide: Physicochemical Properties of (m-Phenylenedioxy)diacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(m-Phenylenedioxy)diacetic acid, also known by its systematic name 2,2'-(1,3-Phenylenebis(oxy))diacetic acid, is an organic compound with the molecular formula C₁₀H₁₀O₆.[1] It belongs to the class of dicarboxylic acids and is a derivative of resorcinol. Its structure, featuring a central benzene ring with two carboxymethoxy groups in a meta-arrangement, imparts specific chemical characteristics that are of interest in coordination chemistry, materials science, and as a potential building block in pharmaceutical synthesis.

This technical guide provides a summary of the known physicochemical properties of (m-phenylenedioxy)diacetic acid. It is important to note that while identifiers and some spectral data are available for this specific compound, experimentally determined quantitative data for properties such as melting point, solubility, and pKa are not widely reported in publicly accessible literature. Therefore, this guide also includes data for its ortho- and para-isomers for comparative purposes and details the standard experimental protocols for determining these essential properties.

Molecular Structure and Identifiers

-

IUPAC Name: 2-[3-(carboxymethoxy)phenoxy]acetic acid

-

Synonyms: (1,3-Phenylenedioxy)diacetic acid, m-Phenylenedioxydi(acetic acid), Resorcinol-o,o'-diacetic acid[1]

-

CAS Number: 102-39-6

-

Molecular Formula: C₁₀H₁₀O₆[1]

-

Molecular Weight: 226.18 g/mol [1]

-

Canonical SMILES: C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O

-

InChI Key: ZVMAGJJPTALGQB-UHFFFAOYSA-N

Physicochemical Data Summary

Quantitative experimental data for (m-phenylenedioxy)diacetic acid is limited. The following table presents available data for its structural isomers, 2,2'-(1,2-phenylenebis(oxy))diacetic acid (ortho-isomer) and 2,2'-(1,4-phenylenebis(oxy))diacetic acid (para-isomer), to provide context.

| Property | (o-Phenylenedioxy)diacetic acid | (p-Phenylenedioxy)diacetic acid | Notes |

| CAS Number | 5411-14-3[2] | 2245-53-6[3] | Isomer-specific identifiers. |

| Melting Point | Data not available | 248-251 °C[3] | A key thermal property indicating purity and lattice energy. |

| Boiling Point | Data not available | 287.79 °C (rough estimate)[3] | Often estimated for compounds that may decompose at high temperatures. |

| Water Solubility | Data not available | Slightly soluble[3] | Qualitative data suggests limited solubility in aqueous media. |

| Vapor Pressure | Data not available | 7.13E-09 mmHg at 25°C[3] | Indicates very low volatility. |

Spectroscopic Data

Mass spectral data for (m-phenylenedioxy)diacetic acid is available and has been manually curated. This data can be utilized for the identification and structural elucidation of the compound in experimental settings. The data includes tandem mass spectra (MS1, MS2, MS3, MS4) obtained using techniques such as electrospray ionization (ESI).

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of dicarboxylic acids are provided below. These are generalized protocols applicable for the characterization of (m-phenylenedioxy)diacetic acid.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[4][5]

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[6]

Determination of Aqueous Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol:

-

Sample Preparation: Add a small, accurately weighed amount of (m-phenylenedioxy)diacetic acid to a test tube or vial.[7]

-

Solvent Addition: Add a measured volume of purified water (or another solvent like ethanol or DMSO) in small, incremental portions.[7][8][9]

-

Equilibration: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or shaker) and allowed to equilibrate at a constant temperature (e.g., 25°C).[10]

-

Observation: The point at which the solid completely dissolves is noted. If the compound is sparingly soluble, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound in the supernatant is measured using an analytical technique like HPLC or UV-Vis spectroscopy.[10]

-

Acid/Base Solubility: To determine the presence of acidic functional groups, solubility tests can be performed in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃).[7][11] Solubility in these basic solutions indicates the formation of a more polar, water-soluble salt.

Determination of Acid Dissociation Constant (pKa)

The pKa value quantifies the strength of an acid in solution. For a dicarboxylic acid, two pKa values will correspond to the stepwise dissociation of the two carboxylic acid protons. Potentiometric titration is a standard method for this determination.[12]

Protocol:

-

Solution Preparation: Prepare a solution of the compound with a known concentration (e.g., 1-10 mM) in deionized water.[12] To maintain constant ionic strength, a background electrolyte like KCl can be added.[12]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.[12]

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[12] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The curve for a dicarboxylic acid will show two equivalence points.

-

pKa Calculation: The pH at the half-equivalence point (the midpoint of the buffer region) for each dissociation step is equal to the pKa for that acidic proton.[13] The Henderson-Hasselbalch equation can be used to calculate the pKa at various points in the buffer region.[14]

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate a plausible synthesis workflow and a standard experimental procedure for pKa determination.

Caption: Plausible synthesis workflow for (m-phenylenedioxy)diacetic acid.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

- 1. (1,3-Phenylenedioxy)diacetic acid | C10H10O6 | CID 66884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-(1,2-Phenylenebis(oxy))diacetic acid | 5411-14-3 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. jove.com [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 11. scribd.com [scribd.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]

Spectroscopic Profile of (1,3-Phenylenedioxy)diacetic Acid (CAS 102-39-6): A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data available for the compound identified by CAS number 102-39-6, which is definitively established as (1,3-Phenylenedioxy)diacetic acid. Initial database inquiries revealed conflicting information, with some sources erroneously associating this CAS number with N-Ethyl-N-methylaniline. However, thorough verification with authoritative chemical databases, including PubChem and the European Chemicals Agency (ECHA), confirms the correct identity as (1,3-Phenylenedioxy)diacetic acid, also known by synonyms such as m-Phenylenedioxydi(acetic acid) and Resorcinol-O,O'-diacetic acid. This document is intended for researchers, scientists, and professionals in drug development, presenting available spectroscopic data in a structured format, detailing experimental methodologies, and illustrating data analysis workflows.

Chemical Identity

-

CAS Number: 102-39-6

-

IUPAC Name: 2-[3-(carboxymethoxy)phenoxy]acetic acid

-

Molecular Formula: C₁₀H₁₀O₆

-

Molecular Weight: 226.18 g/mol

-

Synonyms: (m-Phenylenedioxy)diacetic acid, m-Phenylenedioxydi(acetic acid), this compound, 1,3-Bis(carboxymethoxy)benzene

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (1,3-Phenylenedioxy)diacetic acid. It is important to note that while some spectral data is available, complete datasets, particularly for NMR, are not readily found in public repositories for this specific compound.

Mass Spectrometry

High-resolution mass spectrometry data is available, indicating the compound's molecular weight and fragmentation patterns.

| Technique | Ionization Mode | Observed m/z | Interpretation | Source |

| ESI-MS | Negative | 225.0399 | [M-H]⁻ | mzCloud[1] |

| ESI-MS | Positive | 227.0550 | [M+H]⁺ | Calculated |

| ESI-MS | Positive | 249.0370 | [M+Na]⁺ | Calculated |

Note: The mzCloud database contains extensive mass spectral trees with 2443 spectra, providing detailed fragmentation data for further structural elucidation.[1]

Infrared (IR) Spectroscopy

Characteristic vibrational modes for the functional groups present in (1,3-Phenylenedioxy)diacetic acid are expected in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 3300 - 2500 | Carboxylic Acid |

| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretch (aliphatic) | 3000 - 2850 | Methylene (CH₂) |

| C=O Stretch | 1760 - 1690 | Carboxylic Acid |

| C=C Stretch | 1600 - 1450 | Aromatic Ring |

| C-O Stretch | 1320 - 1210 | Ether, Carboxylic Acid |

Note: PubChem lists FTIR and ATR-IR data from a Bruker Tensor 27 FT-IR instrument, though the actual spectra are not publicly displayed.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly accessible ¹H and ¹³C NMR spectra for (1,3-Phenylenedioxy)diacetic acid (CAS 102-39-6) are not available. However, based on the chemical structure, predicted chemical shifts can be estimated.

¹H NMR (Predicted)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10 - 13 | Singlet (broad) | 2H |

| Aromatic C-H | 6.5 - 7.5 | Multiplet | 4H |

| -O-CH₂- | ~4.7 | Singlet | 4H |

¹³C NMR (Predicted)

| Carbon Environment | Predicted Chemical Shift (ppm) |

| -C=O | 170 - 180 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H/C-C | 100 - 140 |

| -O-CH₂- | 65 - 75 |

UV-Vis Spectroscopy

Due to the presence of the benzene ring chromophore, (1,3-Phenylenedioxy)diacetic acid is expected to absorb in the UV region.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Not Specified | Data Not Available | Data Not Available |

Note: Aromatic compounds typically exhibit primary absorption bands around 184 nm and 202 nm, and a secondary, less intense band around 255 nm. Substituents on the benzene ring can cause shifts in these absorptions.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (1,3-Phenylenedioxy)diacetic acid are not available in the public domain. However, the following sections describe generalized protocols for the techniques mentioned above, which would be suitable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (1,3-Phenylenedioxy)diacetic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH adjustment to ensure solubility).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid (1,3-Phenylenedioxy)diacetic acid directly onto the ATR crystal.[4]

-

-

Instrumentation:

-

An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[5]

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.[4]

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, an ATR correction can be applied to the spectrum to make it more comparable to a traditional transmission spectrum.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of (1,3-Phenylenedioxy)diacetic acid (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization source, such as a time-of-flight (TOF), quadrupole, or Orbitrap analyzer.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

-

Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., [M-H]⁻ at m/z 225.04) and subject it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Process the raw data to obtain the mass spectra.

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis of (1,3-Phenylenedioxy)diacetic acid.

Conclusion

References

- 1. mzCloud – 1 3 Phenylenedioxy diacetic acid [mzcloud.org]

- 2. (1,3-Phenylenedioxy)diacetic acid | C10H10O6 | CID 66884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

An In-depth Technical Guide to the Molecular Structure of 2-[3-(carboxymethoxy)phenoxy]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-[3-(carboxymethoxy)phenoxy]acetic acid, also known by its synonym Resorcinol-O,O'-diacetic acid. This document collates critical chemical data, including identifiers, physical properties, and spectroscopic information. Detailed experimental protocols for its synthesis are provided, alongside a logical workflow for its preparation. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, facilitating a deeper understanding of this molecule's characteristics and potential applications.

Chemical Identity and Physical Properties

2-[3-(carboxymethoxy)phenoxy]acetic acid is a substituted phenoxyacetic acid derivative. The presence of two carboxylic acid groups and an ether linkage to a benzene ring at the meta position defines its chemical reactivity and potential for forming coordination complexes and polymers.

| Identifier | Value |

| IUPAC Name | 2-[3-(carboxymethoxy)phenoxy]acetic acid |

| Synonyms | This compound, (m-Phenylenedioxy)diacetic acid |

| CAS Number | 102-39-6 |

| Molecular Formula | C₁₀H₁₀O₆ |

| Molecular Weight | 226.18 g/mol |

| InChI Key | ZVMAGJJPTALGQB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O |

A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 191-193 °C | [1] |

| Boiling Point | 447.4 °C at 760 mmHg | [1][2] |

| Flash Point | 180.4 °C | [1][2] |

| Density | 1.416 g/cm³ | [1] |

Synthesis

The synthesis of 2-[3-(carboxymethoxy)phenoxy]acetic acid can be achieved through the Williamson ether synthesis, starting from resorcinol and chloroacetic acid. The following is a detailed experimental protocol adapted from general procedures for the synthesis of phenoxyacetic acids.

Experimental Protocol: Synthesis from Resorcinol

Materials:

-

Resorcinol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (optional, as a co-solvent)

Procedure:

-

Preparation of Sodium Chloroacetate: In a flask equipped with a stirrer and placed in an ice-water bath, dissolve chloroacetic acid in deionized water. Slowly add a 30% NaOH solution to adjust the pH to 8-9, thereby forming a solution of sodium chloroacetate.

-

Preparation of Sodium Resorcinate: In a separate reaction vessel, dissolve NaOH in deionized water (and optionally, a small amount of ethanol as a co-solvent) with constant stirring at room temperature. Slowly add resorcinol to this solution and continue stirring for approximately 20 minutes to ensure the complete formation of sodium resorcinate.

-

Reaction: Add the previously prepared sodium chloroacetate solution to the sodium resorcinate solution. Heat the mixture to reflux (approximately 102 °C) and maintain this temperature for 5 hours.

-

Work-up and Purification: a. After reflux, cool the reaction mixture to room temperature. b. Acidify the mixture to a pH of 1-2 using a 2.0 M HCl solution. This will cause a white precipitate of the crude product to form. c. Filter the precipitate and wash it three times with dilute hydrochloric acid. d. Dry the crude product at 60 °C. e. For further purification, disperse the crude solid in heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution. Filter the solution to remove any insoluble impurities. f. Acidify the filtrate again to a pH of 1-2 with 2.0 M HCl to re-precipitate the purified product. g. Cool the mixture to room temperature, filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum to obtain pure 2-[3-(carboxymethoxy)phenoxy]acetic acid.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-[3-(carboxymethoxy)phenoxy]acetic acid.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 2-[3-(carboxymethoxy)phenoxy]acetic acid.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of 2-[3-(carboxymethoxy)phenoxy]acetic acid is available through SpectraBase. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid groups, usually around 1700 cm⁻¹.

-

C-O stretching vibrations for the ether linkage and carboxylic acids in the 1300-1000 cm⁻¹ region.

-

C-H stretching and bending vibrations for the aromatic ring and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data was not retrieved, ¹H and ¹³C NMR are crucial for structural confirmation.

-

¹H NMR: Expected signals would include resonances for the aromatic protons, the methylene protons of the two carboxymethoxy groups, and the acidic protons of the carboxylic acids. The splitting patterns of the aromatic protons would confirm the 1,3- (meta) substitution pattern.

-

¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbons, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted positions), and the methylene carbons.

Mass Spectrometry (MS)

Mass spectral data for 2-[3-(carboxymethoxy)phenoxy]acetic acid is available on the mzCloud database. The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or related ions such as [M+H]⁺ or [M-H]⁻, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of carboxylic acid groups and cleavage of the ether bond.

Structural and Chemical Properties

The molecular structure of 2-[3-(carboxymethoxy)phenoxy]acetic acid, with its two flexible carboxylic acid groups, makes it a versatile building block (ligand) in supramolecular chemistry and materials science, particularly for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Logical Relationship of Structural Features to Applications

Caption: Relationship between molecular features and applications.

Potential Applications

2-[3-(carboxymethoxy)phenoxy]acetic acid serves as a valuable intermediate in various fields:

-

Synthetic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.[1]

-

Materials Science: Its structure is suitable for designing new materials, such as polymers with specific properties. It has been used in the production of polyurethanes and polyesters.[2]

-

Pharmaceutical and Agrochemical Industries: While direct applications are not widely documented, its structural motifs are found in biologically active molecules. For instance, some derivatives have been investigated for herbicidal activity.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and synthesis of 2-[3-(carboxymethoxy)phenoxy]acetic acid. The information compiled herein, including chemical identifiers, physical and spectroscopic data, and a detailed synthesis protocol, serves as a foundational resource for researchers and professionals. The unique structural features of this molecule, particularly its capacity to act as a ligand, suggest significant potential for its use in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.

References

The Chelating Behavior of Resorcinol-O,O'-diacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol-O,O'-diacetic acid, a derivative of resorcinol, presents a compelling molecular architecture for the chelation of metal ions. Its structure, featuring two etheric oxygen atoms and two carboxylic acid moieties attached to a central phenyl ring, suggests a potential tetradentate or bidentate chelating agent with significant applications in coordination chemistry, analytical methods, and pharmaceutical sciences. The strategic positioning of these functional groups allows for the formation of stable five- or six-membered chelate rings with a variety of metal cations. This technical guide provides a comprehensive overview of the synthesis, theoretical chelating behavior, and detailed experimental protocols for the characterization of the metal complexes of this compound. While specific quantitative data for this compound is not extensively available in published literature, this guide offers robust methodologies for its determination, empowering researchers to explore its potential.

Introduction

Phenoxyacetic acid derivatives are a class of compounds recognized for their diverse biological activities and coordination capabilities. This compound, also known as (m-phenylenedioxy)diacetic acid, belongs to this family and is distinguished by the presence of two carboxymethyl groups ether-linked to the resorcinol backbone. This arrangement of donor atoms is anticipated to confer significant chelating ability, making it a valuable ligand for a range of metal ions. The stability of the resulting metal complexes is a critical parameter influencing their application in areas such as drug delivery, where they might be used to sequester or transport metal ions, and in analytical chemistry as selective reagents for metal determination.

Synthesis of this compound

The synthesis of this compound can be readily achieved via the Williamson ether synthesis, a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[1][2] In this case, the phenolic hydroxyl groups of resorcinol are deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Resorcinol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)

-

Magnetic stirrer and hotplate

-

pH meter or pH paper

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of resorcinol in an aqueous solution containing a slight excess of two molar equivalents of sodium hydroxide. Stir the mixture until the resorcinol has completely dissolved, forming the disodium salt of resorcinol.

-

Nucleophilic Attack: Prepare a solution of two molar equivalents of chloroacetic acid in water. Slowly add the chloroacetic acid solution to the resorcinol salt solution via a dropping funnel while stirring continuously.

-

Reaction: Gently heat the reaction mixture to reflux and maintain this temperature for 2-3 hours to ensure the completion of the reaction.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with hydrochloric acid until the pH is approximately 2. This will protonate the carboxylate groups, leading to the precipitation of the crude this compound.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield pure this compound.

-

Characterization: The final product should be characterized by techniques such as melting point determination, FT-IR spectroscopy (to confirm the presence of carboxylic acid and ether functional groups), and ¹H and ¹³C NMR spectroscopy to verify the chemical structure.

Caption: Synthesis of this compound.

Chelating Behavior and Coordination Chemistry

This compound is expected to act as a multidentate ligand. The primary coordination sites are the two deprotonated carboxylate groups. The etheric oxygen atoms may also participate in coordination, depending on the size and electronic properties of the metal ion, potentially leading to a tetradentate binding mode. The formation of stable five- or six-membered chelate rings is a key determinant of the stability of the resulting metal complexes.

Caption: Chelation of a Metal Ion (Mⁿ⁺).

Determination of Stability Constants

The stability of the metal complexes of this compound can be quantitatively expressed by their stability constants (log K). Potentiometric titration is a highly accurate and widely used method for this purpose. The Irving-Rossotti method is a common approach for the analysis of potentiometric data.[3]

Experimental Protocol: Potentiometric Titration (Irving-Rossotti Method)

Solutions Required:

-

A standard solution of the metal ion of interest (e.g., 0.01 M).

-

A standard solution of this compound (e.g., 0.01 M).

-

A standard solution of a strong acid (e.g., 0.1 M HCl).

-

A standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH).

-

A solution of an inert salt to maintain constant ionic strength (e.g., 1 M KNO₃).

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration Sets: Prepare the following three sets of solutions in a thermostated titration vessel:

-

Set 1 (Acid Blank): Strong acid + inert salt + distilled water.

-

Set 2 (Ligand Blank): Strong acid + inert salt + this compound solution + distilled water.

-

Set 3 (Metal-Ligand): Strong acid + inert salt + this compound solution + metal ion solution + distilled water.

-

-

Titration: Titrate each set with the standard strong base solution, recording the pH after each addition of the titrant.

-

Data Analysis:

-

Plot the pH versus the volume of base added for all three titrations.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

-

Determine the proton-ligand stability constants (pKₐ values) of this compound.

-

Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) at each pH value.

-

Construct a formation curve by plotting n̄ versus pL.

-

From the formation curve, determine the stepwise and overall stability constants (log K₁, log K₂, etc.) of the metal complexes.

-

Caption: Workflow for Potentiometric Determination.

Data Presentation

The determined stability constants and thermodynamic parameters should be presented in a clear and organized manner to facilitate comparison and interpretation.

Stability Constants

The following table provides a template for recording the proton-ligand and metal-ligand stability constants of this compound with various metal ions.

| Metal Ion | Ionic Strength (M) | Temperature (°C) | log K₁ | log K₂ | log β₂ |

| H⁺ (pKₐ₁) | 0.1 | 25 | |||

| H⁺ (pKₐ₂) | 0.1 | 25 | |||

| Cu²⁺ | 0.1 | 25 | |||

| Ni²⁺ | 0.1 | 25 | |||

| Co²⁺ | 0.1 | 25 | |||

| Zn²⁺ | 0.1 | 25 | |||

| Ca²⁺ | 0.1 | 25 | |||

| Mg²⁺ | 0.1 | 25 |

Note: The values in this table are placeholders. Researchers should populate it with their experimentally determined data.

Thermodynamic Parameters

By performing potentiometric titrations at different temperatures, the thermodynamic parameters for the complexation reactions can be determined using the van't Hoff equation.

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Cu²⁺ | |||

| Ni²⁺ | |||

| Co²⁺ | |||

| Zn²⁺ | |||

| Ca²⁺ | |||

| Mg²⁺ |

Note: The values in this table are placeholders. Researchers should populate it with their experimentally determined data.

Conclusion

This compound holds significant promise as a versatile chelating agent. While a comprehensive database of its metal complex stability constants is yet to be established in the literature, the methodologies outlined in this guide provide a clear pathway for researchers to undertake such investigations. The synthesis is straightforward, and the characterization of its chelating properties can be achieved through well-established techniques such as potentiometric titration. The systematic determination of these fundamental parameters will be invaluable for the rational design of new drugs, the development of novel analytical reagents, and the advancement of coordination chemistry.

References

Coordination Chemistry of Resorcinol-O,O'-diacetic Acid with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol-O,O'-diacetic acid (RODA) is a versatile chelating agent possessing a unique structural motif that combines the electronic properties of a resorcinol backbone with the strong coordinating ability of two carboxylate groups. This arrangement allows for the formation of stable and structurally diverse complexes with a variety of transition metals. This technical guide provides an in-depth exploration of the coordination chemistry of RODA with first-row transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The guide covers the synthesis of the ligand, detailed experimental protocols for the preparation and characterization of its metal complexes, and a comprehensive analysis of their stability and structural features. The information presented herein is intended to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development, facilitating the exploration of RODA-metal complexes for various applications.

Introduction

The coordination chemistry of polydentate ligands is a cornerstone of modern inorganic and bioinorganic chemistry, with applications ranging from catalysis and materials science to medicinal chemistry. Ligands incorporating both phenoxy and carboxylate functionalities have attracted significant interest due to their ability to form highly stable complexes with a wide range of metal ions. This compound (RODA) emerges as a particularly interesting ligand in this class. Its structure, featuring a central resorcinol ring with two O,O'-diacetic acid arms, provides a tetradentate O,O,O,O-donor set, predisposing it to form stable chelate rings with metal ions.

The presence of the aromatic resorcinol backbone can influence the electronic properties of the resulting metal complexes, while the flexible diacetic acid moieties allow for the accommodation of various coordination geometries. This guide will delve into the fundamental aspects of the coordination chemistry of RODA with key transition metals, providing a theoretical framework and practical methodologies for their study.

Synthesis of this compound (RODA)

The synthesis of RODA can be achieved through a Williamson ether synthesis, a reliable method for forming ether linkages. This process involves the reaction of resorcinol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

General Experimental Protocol for RODA Synthesis

Materials:

-

Resorcinol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Deprotonation of Resorcinol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in an aqueous solution of sodium hydroxide. The base facilitates the deprotonation of the phenolic hydroxyl groups to form the more nucleophilic resorcinolate dianion.

-

Reaction with Chloroacetate: Slowly add a solution of chloroacetic acid, previously neutralized with sodium hydroxide to form sodium chloroacetate, to the resorcinolate solution.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the Williamson ether synthesis. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification and Precipitation: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid. This protonates the carboxylate groups, leading to the precipitation of the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure RODA.

Solubility of Resorcinol-O,O'-diacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of resorcinol-O,O'-diacetic acid (also known as (m-phenylenedioxy)diacetic acid or 1,3-bis(carboxymethoxy)benzene) in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a compilation of its key physicochemical properties to inform solubility predictions, a detailed set of experimental protocols for the precise determination of its solubility, and a discussion on the anticipated solubility trends based on its molecular structure and the properties of its parent compound, resorcinol.

Introduction to this compound

This compound is a dicarboxylic acid derivative of resorcinol. Its structure, featuring a central benzene ring with two ether-linked acetic acid moieties, suggests a degree of polarity that will significantly influence its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including its use in the synthesis of polymers, as an intermediate in the production of other organic compounds, and potentially in the development of pharmaceutical agents.

Physicochemical Properties

While specific solubility data is scarce, the following physicochemical properties of this compound provide essential information for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₆ | |

| Molecular Weight | 226.18 g/mol | |

| Melting Point | 195 °C | |

| Boiling Point | 447.4 °C at 760 mmHg | |

| Flash Point | 180.4 °C | |

| Density | 1.416 g/cm³ | |

| Appearance | White solid | |

| CAS Number | 102-39-6 |

Predicted Solubility Profile

Based on the molecular structure of this compound, which contains both polar carboxylic acid groups and a less polar benzene ring, a general solubility profile can be predicted. The two carboxylic acid groups are capable of forming strong hydrogen bonds, suggesting that the compound will be more soluble in polar protic and polar aprotic solvents that can participate in or disrupt these hydrogen bonds.

The parent compound, resorcinol, is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide[1]. This suggests that derivatives like this compound may also exhibit good solubility in polar solvents. However, the addition of the two acetic acid groups increases the molecule's size and hydrogen bonding capability, which could lead to more complex solubility behavior.

A study on new resorcinol derivatives indicated that their solubility was investigated in various solvents and the results were tabulated[2][3]. Unfortunately, the specific data from this table is not publicly available. The study does mention the use of solvents like DCM (dichloromethane), which suggests that solubility in halogenated solvents might be relevant[2][3].

Experimental Protocols for Solubility Determination

Given the lack of available quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The following protocols describe the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the chosen solvents)

-

Drying oven

-

Glassware (pipettes, beakers, volumetric flasks)

-

Analytical instrument for concentration determination (e.g., HPLC, UV-Vis spectrophotometer)

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent from the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition.

-

Mass Determination and Calculation: After complete evaporation of the solvent, cool the container in a desiccator and weigh it. The mass of the dissolved solute can be determined by subtracting the initial mass of the empty container.

The solubility (S) can be calculated using the following formula:

S (g/L) = (mass of solute in g) / (volume of solvent in L)

Instrumental Analysis Method

For greater accuracy, especially at low solubilities, instrumental methods are preferred.

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

-

Sample Withdrawal and Dilution: Withdraw a known volume of the filtered supernatant and dilute it with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Measurement: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

References

A Technical Guide to the Thermal Stability of Metal Complexes with (m-Phenylenedioxy)diacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of metal complexes involving phenylenedioxy)diacetic acid ligands. Due to a lack of specific research on the meta isomer, this document focuses on the well-studied analogous lanthanide complexes with the ortho isomer, (1,2-phenylenedioxy)diacetic acid, as a predictive model for the thermal behavior of the meta counterparts. The guide details the synthesis and thermal analysis of these complexes, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows. This document serves as a vital resource for researchers engaged in the development of new metal-based therapeutics and materials where thermal stability is a critical parameter.

Introduction

The thermal stability of metal-organic frameworks (MOFs) and coordination polymers is a cornerstone of their viability in applications ranging from drug delivery to catalysis. The decomposition temperature and pathway can dictate the operational limits and shelf-life of these materials. The ligand (m-phenylenedioxy)diacetic acid, a flexible dicarboxylate, is a promising candidate for the construction of novel coordination polymers with unique structural and functional properties. Understanding the thermal behavior of its metal complexes is therefore of paramount importance.

This guide provides an in-depth analysis of the thermal decomposition of lanthanide complexes with the isomeric ligand (1,2-phenylenedioxy)diacetic acid. The findings from these studies offer valuable insights into the expected thermal properties of complexes with (m-phenylenedioxy)diacetic acid, given the structural similarities of the ligands.

Synthesis of Lanthanide Complexes with (1,2-Phenylenedioxy)diacetic Acid

The synthesis of lanthanide complexes with (1,2-phenylenedioxy)diacetic acid is typically achieved through solvothermal methods.

Experimental Protocol: Solvothermal Synthesis

A common synthetic procedure involves the reaction of a lanthanide(III) salt (e.g., nitrate or chloride) with 1,2-phenylenediacetic acid in a high-boiling point solvent such as N,N'-dimethylformamide (DMF)[1].

Materials:

-

Lanthanide(III) nitrate or chloride salt (e.g., Pr(NO₃)₃·xH₂O, SmCl₃·xH₂O)

-

1,2-Phenylenediacetic acid

-

N,N'-dimethylformamide (DMF)

Procedure:

-

Dissolve a stoichiometric amount of the lanthanide(III) salt in DMF.

-

In a separate container, dissolve 1,2-phenylenediacetic acid in DMF.

-

Combine the two solutions in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 120 °C for 72 hours.

-

Allow the autoclave to cool gradually to room temperature (e.g., a cooling rate of 5 °C/h).

-

Filter the resulting crystals, wash them with a mixture of water and DMF, and dry them at room temperature.

Thermal Analysis of Lanthanide Complexes

The thermal stability of the synthesized complexes is investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). These techniques provide information on decomposition temperatures, mass loss, and the nature of the thermal events (endothermic or exothermic).

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA):

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, usually flowing air or an inert gas like nitrogen or argon, at a specific flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collected: Mass loss as a function of temperature.

Coupled TG-FTIR Analysis:

For a more detailed analysis of the decomposition products, the TGA instrument can be coupled to a Fourier-transform infrared (FTIR) spectrometer. This allows for the identification of the gaseous products evolved during each decomposition step.

Thermal Decomposition Data

The thermal decomposition of lanthanide complexes with 1,2-phenylenediacetate generally occurs in multiple steps. The initial steps involve the loss of coordinated and/or guest solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue is typically the corresponding lanthanide oxide[1].

Quantitative Data for Lanthanide-(1,2-phenylenedioxy)diacetate Complexes

The following table summarizes the thermal decomposition data for a series of lanthanide complexes with the general formula Ln₂(1,2-pda)₃(DMF)₂, where 1,2-pda = [C₆H₄(CH₂COO)₂]²⁻ and Ln = Pr, Sm, Eu, Tb, Dy, Er[1]. The analysis was performed in air.

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Evolved Gaseous Products (from TG-FTIR) | Final Residue | Final Residue Temperature (°C) |

| Pr₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~15 | 14.9 | DMF | Pr₆O₁₁ | > 665 |

| 2. Ligand Decomposition | 350-665 | ~48 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||

| Sm₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~14 | 14.3 | DMF | Sm₂O₃ | > 800 |

| 2. Ligand Decomposition | 350-800 | ~52 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||

| Eu₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~14 | 14.2 | DMF | Eu₂O₃ | > 800 |

| 2. Ligand Decomposition | 350-800 | ~52 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||

| Tb₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~14 | 13.9 | DMF | Tb₄O₇ | > 850 |

| 2. Ligand Decomposition | 350-850 | ~51 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||

| Dy₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~14 | 13.7 | DMF | Dy₂O₃ | > 900 |

| 2. Ligand Decomposition | 350-900 | ~50 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||

| Er₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~13 | 13.4 | DMF | Er₂O₃ | > 930 |

| 2. Ligand Decomposition | 350-930 | ~50 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters |

Discussion of Thermal Stability

The thermal stability of these lanthanide complexes is influenced by the nature of the lanthanide ion. The final decomposition temperature, corresponding to the formation of the lanthanide oxide, generally increases with decreasing ionic radius of the lanthanide (the lanthanide contraction). This suggests that the smaller, more polarizing lanthanide ions form stronger coordination bonds with the carboxylate groups of the ligand, leading to enhanced thermal stability.

The decomposition of the organic ligand is a complex process involving the release of various gaseous products, including carbon oxides, water, and fragments of the aromatic ring and acetate groups[1]. The identification of these products via TG-FTIR provides valuable mechanistic insights into the pyrolysis of these coordination polymers.

Conclusion

While direct experimental data on the thermal stability of metal complexes with (m-phenylenedioxy)diacetic acid is not yet available in the public domain, the study of analogous complexes with (1,2-phenylenedioxy)diacetic acid provides a robust framework for predicting their thermal behavior. The experimental protocols and decomposition data presented in this guide offer a solid foundation for researchers working on the synthesis and characterization of new metal complexes with this family of ligands. It is anticipated that metal complexes of (m-phenylenedioxy)diacetic acid will exhibit similar multi-step decomposition patterns, with the ultimate thermal stability being dependent on the choice of the metal center. Further research is warranted to elucidate the specific thermal properties of these promising materials.

References

In-Depth Technical Guide: Protonation Constants of Resorcinol-O,O'-Diacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Resorcinol-O,O'-Diacetic Acid

The synthesis of this compound typically involves the Williamson ether synthesis, where resorcinol is reacted with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base.

Experimental Protocol

A plausible experimental protocol, synthesized from general procedures for similar phenolic compounds, is as follows:

-

Dissolution of Resorcinol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in a suitable aqueous base, such as a solution of sodium hydroxide. The base serves to deprotonate the hydroxyl groups of the resorcinol, forming the more nucleophilic phenoxide ions.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid to the reaction mixture. An excess of chloroacetic acid is often used to ensure complete di-substitution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid, such as hydrochloric acid. This step protonates the carboxylate groups of the product and any unreacted phenoxide, causing the this compound to precipitate out of the solution, as it is generally less soluble in acidic aqueous media.

-

Isolation and Purification: Collect the crude product by filtration and wash it with cold water to remove inorganic salts and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Determination of Protonation Constants by Potentiometric Titration

Potentiometric titration is the most common and accurate method for determining the protonation constants of weak acids like this compound. This technique involves monitoring the pH of a solution of the compound as a strong base of known concentration is incrementally added.

Theoretical Background

This compound (H₂L) is a dibasic acid, and its protonation equilibria can be represented by the following two steps:

H₂L ⇌ H⁺ + HL⁻ (Kₐ₁) HL⁻ ⇌ H⁺ + L²⁻ (Kₐ₂)

The protonation constants (or acidity constants), Kₐ₁ and Kₐ₂, are the equilibrium constants for these reactions. They are often expressed in their logarithmic form, pKₐ₁ and pKₐ₂.

Experimental Protocol

-

Preparation of Solutions:

-

Prepare a standard solution of carbonate-free sodium hydroxide (NaOH) of accurately known concentration (e.g., 0.1 M).

-

Prepare a solution of this compound of known concentration in a suitable solvent, typically purified water.

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume of the this compound solution, mixed with the background electrolyte, in a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a precision burette to add the standard NaOH solution to the vessel.

-

-

Data Collection:

-

Record the initial pH of the solution.

-

Add small, precise increments of the NaOH solution.

-

After each addition, stir the solution to ensure homogeneity and allow the pH reading to stabilize before recording the value and the corresponding volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain the titration curve.

-

The two equivalence points can be determined from the inflection points of the titration curve, often more accurately located by plotting the first or second derivative of the curve.

-

The pKₐ values can be estimated from the pH at the half-equivalence points (at V₁/2 and (V₁ + V₂)/2).

-

For more accurate determination, the titration data can be analyzed using specialized software that employs non-linear regression analysis to fit the data to a theoretical titration curve model, yielding precise pKₐ values.

-

Quantitative Data

As previously stated, a thorough search of the scientific literature did not yield experimentally determined protonation constants for this compound. One source provided a predicted pKₐ value, which is presented below for informational purposes but should be used with caution as it lacks experimental validation.

| Parameter | Value | Source |

| Predicted pKₐ | 2.83 ± 0.10 | Chemicalize Prediction |

To obtain reliable quantitative data, the experimental protocol outlined in Section 2 should be performed.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided in the DOT language.

The Untapped Potential of Resorcinol-O,O'-diacetic Acid in Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol-O,O'-diacetic acid, a derivative of resorcinol, presents a compelling yet largely unexplored profile for applications in analytical chemistry. Its molecular structure, featuring two carboxylic acid moieties attached to a resorcinol backbone, suggests significant potential as a chelating agent, a building block for more complex analytical reagents, and a participant in various spectroscopic and chromatographic methodologies. This technical guide provides a comprehensive overview of the known properties of this compound and explores its potential applications in analytical chemistry, offering a foundational resource for researchers poised to investigate this promising compound. While direct, extensive research on its analytical use is nascent, this document extrapolates from the known chemistry of its parent compound, resorcinol, and analogous phenoxyacetic acids to propose detailed experimental protocols and highlight promising areas of investigation.

Introduction

Resorcinol (1,3-dihydroxybenzene) is a well-established compound with diverse applications, including its use as an antiseptic, in the synthesis of dyes, and as a reagent in colorimetric tests.[1] The derivatization of resorcinol into this compound (also known as 2,2'-(1,3-phenylenebis(oxy))diacetic acid) introduces two carboxylic acid functional groups, which dramatically alters its chemical properties, most notably its ability to form stable complexes with metal ions. This structural modification opens the door to a range of potential applications in analytical chemistry, from trace metal analysis to the development of novel sensors. This guide will delve into the synthesis, physicochemical properties, and, most importantly, the prospective analytical applications of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing its analytical applications. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C10H10O6 | [2][3] |

| Molecular Weight | 226.18 g/mol | [2][3] |

| CAS Number | 102-39-6 | [2][3] |

| Melting Point | 192-196 °C | [3] |

| Appearance | White solid | [1] |

| Solubility | Readily soluble in water, alcohol, and ether. Insoluble in chloroform and carbon disulfide. | [1] |

| Synonyms | 2-[3-(Carboxymethoxy)phenoxy]acetic acid, (m-Phenylenedioxy)diacetic acid |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of resorcinol with an acetic acid derivative. A common method involves the reaction of resorcinol with chloroacetic acid in the presence of a base.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure for the synthesis of this compound.

-

Dissolution of Resorcinol: Dissolve 1 mole of resorcinol in a suitable aqueous solution of a strong base, such as sodium hydroxide, under constant stirring.

-

Addition of Chloroacetic Acid: Slowly add 2 moles of chloroacetic acid to the reaction mixture. The reaction is exothermic, and the temperature should be controlled.

-

Reflux: Heat the mixture under reflux for several hours to ensure the completion of the reaction.

-

Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent.

Potential Analytical Applications

The structure of this compound, with its two carboxylate groups positioned for chelation, strongly suggests its utility as a complexing agent for metal ions. This property can be harnessed in various analytical techniques.

Spectrophotometric Determination of Metal Ions

The formation of a colored complex between this compound and a metal ion can be the basis for a simple and rapid spectrophotometric method for the quantification of that metal.

-

Reagent Preparation:

-

Prepare a standard stock solution of the target metal ion (e.g., Fe(III), Cu(II)) of known concentration.

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol-water mixture).

-

Prepare a buffer solution to maintain the optimal pH for complex formation.

-

-

Calibration Curve Construction:

-

In a series of volumetric flasks, add increasing volumes of the standard metal ion solution.

-

To each flask, add a fixed excess amount of the this compound solution and the buffer solution.

-

Dilute to the mark with deionized water and allow time for the color to develop fully.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.

-

Plot a graph of absorbance versus concentration of the metal ion to construct a calibration curve.

-

-

Sample Analysis:

-

Treat the sample solution containing the unknown concentration of the metal ion in the same manner as the standards.

-

Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

-

Fluorimetric Determination of Metal Ions

The resorcinol moiety in this compound provides a basis for fluorescence. Chelation of certain metal ions can lead to either fluorescence enhancement or quenching, which can be exploited for highly sensitive fluorimetric analysis.

-

Instrumentation: Use a spectrofluorometer to measure fluorescence intensity.

-

Reagent Preparation: Prepare solutions of the metal ion and this compound as described for the spectrophotometric method.

-

Optimization: Determine the optimal excitation and emission wavelengths for the metal-ligand complex, as well as the optimal pH for fluorescence.

-

Calibration: Prepare a series of standard solutions with varying concentrations of the metal ion, a fixed concentration of this compound, and buffer. Measure the fluorescence intensity of each solution.

-

Analysis: Measure the fluorescence intensity of the sample solution prepared in the same way and determine the concentration from the calibration curve.

Complexometric Titrations

This compound can potentially be used as a titrant for the complexometric titration of metal ions. The endpoint of the titration could be detected using a suitable metal indicator or by instrumental methods such as potentiometry.

Ion-Selective Electrodes

An ionophore is a key component of an ion-selective electrode (ISE). This compound, due to its ability to selectively bind certain metal ions, could be investigated as a potential ionophore in the membrane of an ISE for the determination of specific metal ions.

Metal Complexation

Chromatographic Applications

This compound could also find applications in chromatographic techniques.

Ion-Pair Chromatography

As a di-anionic compound at appropriate pH, it could be used as an ion-pairing reagent in reversed-phase HPLC for the separation of cationic species.

Chelation Ion Chromatography